Lipophilicity (LogP) Comparison: Acetate Ester vs. Free Alcohol Analog
The acetate ester derivative (CAS 53415-98-8) exhibits a calculated LogP of 2.18, approximately 1 logarithm unit higher than that of the corresponding free alcohol (2E)-5-(3,3-dimethyl-2-aziridinyl)-3-methyl-2-penten-1-ol (CAS 120591-66-4, LogP 1.10), representing a roughly 10-fold increase in partition coefficient favoring the organic phase . This difference arises from the replacement of the hydroxyl group with an acetyl moiety.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.18 (CAS 53415-98-8) |
| Comparator Or Baseline | Alcohol analog (CAS 120591-66-4): LogP = 1.10 |
| Quantified Difference | ΔLogP ≈ +1.08 (approximately 12-fold increase in lipophilicity) |
| Conditions | Computed values from Chemsrc physicochemical property database |
Why This Matters
For applications requiring membrane permeability, extraction efficiency, or chromatographic retention, the acetate ester provides substantially different partitioning behavior compared to the alcohol analog, enabling users to select the appropriate derivative based on target LogP requirements.
